Levocabastine-d4 (hydrochloride)
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Overview
Description
Levocabastine-d4 (hydrochloride) is a deuterated form of levocabastine, a selective second-generation histamine H1 receptor antagonist. It is primarily used for the treatment of allergic conjunctivitis and rhinitis. The deuterated form, Levocabastine-d4, is often used in scientific research to study the pharmacokinetics and metabolism of levocabastine due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levocabastine-d4 (hydrochloride) involves multiple steps, starting from commercially available and optically pure epoxide. The process includes the preparation of key intermediates through chiral resolution, deprotection by electrolysis, and coupling of piperidine and ketone by reductive amination . The overall yield of the synthesis is approximately 14.2%, with a purity greater than 99.5% .
Industrial Production Methods
Industrial production of Levocabastine-d4 (hydrochloride) follows a practical and sustainable method that avoids chromatographic purification. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Levocabastine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties.
Scientific Research Applications
Levocabastine-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of levocabastine.
Biology: Employed in studies to understand the interaction of histamine H1 receptors with various ligands.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mechanism of Action
Levocabastine-d4 (hydrochloride) exerts its effects by selectively binding to histamine H1 receptors, thereby preventing histamine from binding and activating these receptors. This inhibition reduces the symptoms of allergic reactions, such as itching, redness, and swelling. Additionally, Levocabastine-d4 also binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce analgesia .
Comparison with Similar Compounds
Similar Compounds
Levocabastine: The non-deuterated form, used for similar therapeutic purposes.
Azelastine: Another second-generation antihistamine used for allergic rhinitis and conjunctivitis.
Olopatadine: A selective H1 receptor antagonist used in the treatment of allergic conjunctivitis.
Uniqueness
Levocabastine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C26H30ClFN2O2 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
(3S,4R)-1-[4-cyano-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1/i11D2,12D2; |
InChI Key |
OICFWWJHIMKBCD-ZHGAKKSHSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1N2CC[C@@]([C@@H](C2)C)(C3=CC=CC=C3)C(=O)O)([2H])[2H])(C#N)C4=CC=C(C=C4)F)[2H].Cl |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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